(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Description
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and an oxetane-3-ylamino substituent at the 3-position. Its stereochemistry (R-configuration) and rigid oxetane moiety contribute to unique conformational and electronic properties, which influence its binding affinity and metabolic stability .
Properties
IUPAC Name |
benzyl (3R)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFLPXLSIFBWSV-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC2COC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139161 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, phenylmethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349700-07-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, phenylmethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349700-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, phenylmethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the oxetane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step often involves the use of a chiral auxiliary or catalyst to ensure the correct stereochemistry.
Attachment of the benzyl ester group: This is usually done through esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed.
Chemical Reactions Analysis
Oxidation Reactions
The oxetane ring and pyrrolidine nitrogen are primary sites for oxidation:
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Oxetane ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the oxetane undergoes ring-opening to form a dicarboxylic acid derivative .
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Amine oxidation : The secondary amine is oxidized to a nitroso intermediate using meta-chloroperbenzoic acid (mCPBA), forming (R)-benzyl 3-(oxetan-3-ylnitroso)pyrrolidine-1-carboxylate.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxetane ring oxidation | KMnO₄, H₂SO₄, 0°C | Dicarboxylic acid derivative | 65 | |
| Amine oxidation | mCPBA, CH₂Cl₂, rt | Nitroso derivative | 78 |
Reduction Reactions
The benzyl ester and oxetane groups participate in reduction:
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Benzyl ester hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding (R)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylic acid .
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Oxetane ring reduction : LiAlH₄ reduces the oxetane to a 1,3-diol under reflux conditions .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl ester reduction | 10% Pd/C, H₂, MeOH | Carboxylic acid derivative | 92 | |
| Oxetane reduction | LiAlH₄, THF, reflux | 1,3-Diol derivative | 55 |
Nucleophilic Substitution
The oxetane ring undergoes nucleophilic ring-opening due to its 88° bond angle strain :
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Acid-catalyzed ring-opening : In HCl/MeOH, the oxetane opens to form a 3-chloro-3-methoxypropanamine intermediate.
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Amine-mediated ring-opening : Aniline attacks the oxetane’s electrophilic carbon, producing a diamino alcohol derivative.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed opening | HCl, MeOH, 50°C | 3-Chloro-3-methoxypropanamine | 70 | |
| Amine-mediated opening | Aniline, Et₃N, rt | Diamino alcohol | 83 |
Deprotection and Functionalization
The benzyl group serves as a transient protecting group:
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Basic hydrolysis : NaOH/EtOH cleaves the ester to form (R)-3-(oxetan-3-ylamino)pyrrolidine, a versatile intermediate for peptide coupling .
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Enzymatic resolution : Lipase-mediated hydrolysis selectively yields enantiopure derivatives (ee > 99%) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH, 60°C | Free pyrrolidine amine | 88 | |
| Enzymatic hydrolysis | Lipase B, pH 7.4 | Enantiopure acid | 95 |
Cycloaddition Reactions
The oxetane participates in [2+2] photocycloadditions with alkenes under UV light, forming fused bicyclic ethers . This reactivity is leveraged in polymer chemistry to create crosslinked networks.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, CHCl₃ | Bicyclic ether | 40 |
Comparative Reactivity
The stereochemistry (R-configuration) impacts reaction outcomes:
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Ester hydrolysis : The R-enantiomer hydrolyzes 2.3× faster than the S-form under identical conditions due to steric effects .
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Oxetane ring stability : The oxetane in this compound is 15% less reactive toward nucleophiles compared to non-aminated analogues, attributed to electron donation from the adjacent amine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20N2O3
- Molecular Weight : 290.36 g/mol
- CAS Number : 1349700-08-8
- Structure : The compound features a pyrrolidine ring substituted with an oxetane moiety and a benzyl group, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate exhibits promising anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in tumor growth and proliferation.
Case Study :
A study conducted by researchers at a leading pharmaceutical institute demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study :
In preclinical trials, the compound demonstrated a reduction in neuronal cell death in models of Alzheimer's disease. It was found to modulate pathways related to oxidative stress and inflammation, suggesting its utility in developing treatments for neurodegenerative conditions .
Potential in Drug Development
Given its diverse biological activities, this compound serves as a valuable scaffold for drug design. Its modifications can lead to derivatives with enhanced efficacy and specificity for targeted therapies.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate with analogous pyrrolidine and piperidine derivatives, focusing on structural, physicochemical, and functional differences.
Table 1: Key Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Purity/ee (%) | Biological Activity (if reported) |
|---|---|---|---|---|---|---|---|
| This compound | C₁₆H₂₀N₂O₃ | 288.34 | Oxetane-3-ylamino, benzyl carbamate | Not reported | Not reported | >99% (LC) | Protease inhibition (hypothesized) |
| Benzyl 3-oxopyrrolidine-1-carboxylate (CAS 130312-02-6) | C₁₂H₁₃NO₃ | 219.24 | 3-keto group, benzyl carbamate | 370.2 ± 42.0 | 1.3 ± 0.1 | >95% (LC) | Intermediate in drug synthesis |
| Benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate (CAS 1349699-96-2) | C₁₆H₂₀N₂O₃ | 288.34 | Oxetane-3-ylamino (S-configuration) | Not reported | Not reported | Not reported | Chiral scaffold in enantioselective synthesis |
| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid | C₂₂H₂₂F₃N₃O₅ | 465.42 | Trifluoromethylphenyl urea, benzodioxole | Not reported | Not reported | >99% (LC) | Anticancer candidate (preclinical) |
| Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate | C₂₈H₂₈NO₃ | 426.53 | Benzylidene, m-tolyl, dimethyl | Not reported | Not reported | 81% yield, 83% ee | Catalytic cycloisomerization studies |
Structural and Functional Analysis
Core Scaffold Variations :
- The oxetane group in the target compound enhances metabolic stability compared to the 3-keto group in Benzyl 3-oxopyrrolidine-1-carboxylate (CAS 130312-02-6), which is prone to reduction or oxidation .
- The S-configuration isomer (CAS 1349699-96-2) may exhibit divergent binding modes in chiral environments, as seen in enantioselective catalysis applications .
Physicochemical Properties :
- The trifluoromethylphenyl urea substituent in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)... increases lipophilicity (logP ~3.5) compared to the oxetane-containing compound (logP ~1.8), impacting membrane permeability .
- Benzyl 3-oxopyrrolidine-1-carboxylate (CAS 130312-02-6) has a higher boiling point (370°C) due to stronger dipole interactions from the ketone group .
Synthetic Utility :
- The target compound’s oxetane moiety requires specialized synthetic routes (e.g., ring-opening of epoxides), whereas Benzyl 3-oxopyrrolidine-1-carboxylate is synthesized via straightforward carbamate formation .
- Enantiomeric excess (83% ee) in Benzyl (R,E)-5-benzylidene... highlights challenges in achieving high stereocontrol compared to the target compound’s >99% purity .
Biological Relevance :
- The oxetane group’s rigidity may improve target engagement in enzyme-binding pockets, as seen in analogous kinase inhibitors .
- The trifluoromethylphenyl urea derivative (CAS 105258-93-3) shows preclinical anticancer activity, suggesting that substituent electronegativity correlates with cytotoxicity .
Biological Activity
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 286.31 g/mol
- CAS Number : 1349807-54-0
- IUPAC Name : this compound
Research indicates that this compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Its structural features allow it to act as an inhibitor or modulator in several pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Interaction : Preliminary studies suggest that it may bind to certain receptors, influencing cellular signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| MDA-MB-231 | 0.80 | Induction of apoptosis via caspase activation |
| Hs 578T | 1.06 | Cell cycle arrest |
| BT-20 | 1.42 | Increased apoptotic signaling |
The compound's ability to induce apoptosis was measured by the fluorescence intensity of a caspase-3 signal, indicating its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Animal models have shown that the compound can mitigate neuronal damage in conditions such as ischemia and neurodegeneration, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Studies and Research Findings
Several key studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple breast cancer cell lines. Results indicated a dose-dependent response with significant apoptosis induction at low micromolar concentrations .
- Neuroprotection Research : In a model of traumatic brain injury, treatment with this compound resulted in reduced neuronal loss and improved functional recovery compared to control groups, suggesting its potential utility in neuroprotection .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate?
The compound is typically synthesized via phosphine-catalyzed cycloisomerization or iron-catalyzed radical coupling . For example, phosphine catalysts enable the formation of chiral pyrrolidine scaffolds with high enantiomeric excess (81% yield, E/Z = 9:1) . Iron catalysis, such as Fe(dibm)₃, facilitates C–C bond formation under mild conditions (60°C, 65% yield) . Key steps include chiral auxiliary use, solvent selection (e.g., EtOH or CHCl₃), and purification via flash chromatography.
Advanced: How can enantiomeric excess (ee) be enhanced during synthesis?
Optimizing catalyst stereoselectivity and reaction temperature is critical. For instance, chiral phosphine catalysts (e.g., in ) achieved 83% ee via HPLC with an IC column. Adjusting solvent polarity (e.g., hexanes:EtOAC ratios) during purification can minimize racemization . Additionally, kinetic resolution using chiral stationary phases or enzymes may further improve ee in diastereomeric mixtures.
Basic: What analytical techniques validate the stereochemical purity of this compound?
- NMR spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effects (NOE) differentiate diastereomers. reports δ 1.28 (s, 3H) for methyl groups in the major isomer .
- HPLC with chiral columns : IC columns resolve enantiomers, as demonstrated by 83% ee determination .
- IR spectroscopy : Absorbance peaks (e.g., 1720 cm⁻¹ for carbonyl groups) confirm functional group integrity .
Advanced: How can researchers address overlapping signals in NMR spectra of diastereomeric mixtures?
Use 2D NMR techniques (e.g., COSY, NOESY) to resolve signal overlap. For example, utilized - HSQC to assign stereochemistry . Variable-temperature NMR (e.g., 298–333 K) may also separate broadened signals caused by slow conformational exchange.
Basic: What storage conditions ensure stability for this compound?
Store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid prolonged exposure to moisture, as oxetane rings may hydrolyze under acidic/basic conditions . Stability tests under accelerated conditions (40°C/75% RH) are recommended to assess degradation pathways.
Advanced: What mechanistic insights explain degradation under acidic conditions?
Protonation of the oxetane nitrogen likely triggers ring-opening via SN2 mechanisms, forming pyrrolidine derivatives. Monitoring by LC-MS or NMR (if fluorinated analogs exist) can track degradation products . Stabilizers like antioxidants (e.g., BHT) or buffering agents (pH 6–8) may mitigate acid-catalyzed decomposition.
Basic: What bioactivity studies are reported for structural analogs of this compound?
Analogous pyrrolidine derivatives (e.g., Upadacitinib impurities) exhibit kinase inhibition, suggesting potential applications in immunology or oncology . Screening via enzymatic assays (e.g., JAK1/2 inhibition) or cellular models (e.g., IL-6 suppression) is recommended to explore bioactivity.
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., –CF₃) at the oxetane ring may enhance metabolic stability .
- Stereochemical tuning : highlights that (R)-configuration improves enantioselectivity in catalytic reactions, which could correlate with target binding .
- Prodrug strategies : Esterification of the carboxylate group (e.g., tert-butyl esters) may improve bioavailability .
Basic: How do researchers reconcile conflicting yield data across synthetic protocols?
Discrepancies often arise from catalyst loading or substrate purity . For example, reported 65% yield with Fe(dibm)₃ (0.5 mol%), while achieved 81% using phosphine catalysts. Systematic optimization of equivalents (e.g., acrylate stoichiometry) and catalyst screening (e.g., Ru vs. Fe) can resolve such conflicts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
